Cas no 2227856-12-2 (rac-(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropylmethanamine)

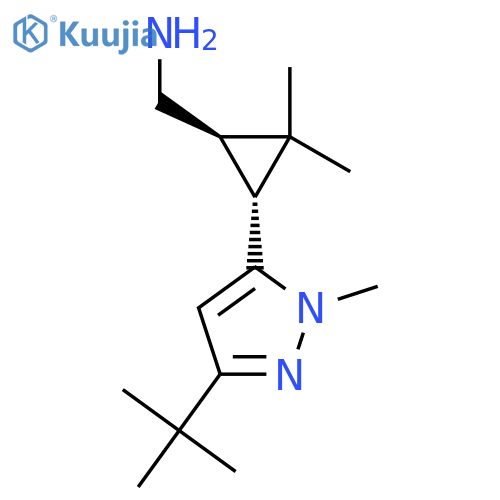

2227856-12-2 structure

商品名:rac-(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropylmethanamine

rac-(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropylmethanamine 化学的及び物理的性質

名前と識別子

-

- rac-(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropylmethanamine

- EN300-1770427

- rac-[(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropyl]methanamine

- 2227856-12-2

-

- インチ: 1S/C14H25N3/c1-13(2,3)11-7-10(17(6)16-11)12-9(8-15)14(12,4)5/h7,9,12H,8,15H2,1-6H3/t9-,12+/m1/s1

- InChIKey: IOTPQIIAUQCWQU-SKDRFNHKSA-N

- ほほえんだ: N1(C)C(=CC(C(C)(C)C)=N1)[C@@H]1[C@@H](CN)C1(C)C

計算された属性

- せいみつぶんしりょう: 235.204847810g/mol

- どういたいしつりょう: 235.204847810g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 292

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 43.8Ų

rac-(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1770427-5.0g |

rac-[(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropyl]methanamine |

2227856-12-2 | 5g |

$4930.0 | 2023-06-03 | ||

| Enamine | EN300-1770427-10.0g |

rac-[(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropyl]methanamine |

2227856-12-2 | 10g |

$7312.0 | 2023-06-03 | ||

| Enamine | EN300-1770427-10g |

rac-[(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropyl]methanamine |

2227856-12-2 | 10g |

$7312.0 | 2023-09-20 | ||

| Enamine | EN300-1770427-1.0g |

rac-[(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropyl]methanamine |

2227856-12-2 | 1g |

$1701.0 | 2023-06-03 | ||

| Enamine | EN300-1770427-0.25g |

rac-[(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropyl]methanamine |

2227856-12-2 | 0.25g |

$1564.0 | 2023-09-20 | ||

| Enamine | EN300-1770427-1g |

rac-[(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropyl]methanamine |

2227856-12-2 | 1g |

$1701.0 | 2023-09-20 | ||

| Enamine | EN300-1770427-0.1g |

rac-[(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropyl]methanamine |

2227856-12-2 | 0.1g |

$1496.0 | 2023-09-20 | ||

| Enamine | EN300-1770427-0.5g |

rac-[(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropyl]methanamine |

2227856-12-2 | 0.5g |

$1632.0 | 2023-09-20 | ||

| Enamine | EN300-1770427-2.5g |

rac-[(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropyl]methanamine |

2227856-12-2 | 2.5g |

$3332.0 | 2023-09-20 | ||

| Enamine | EN300-1770427-5g |

rac-[(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropyl]methanamine |

2227856-12-2 | 5g |

$4930.0 | 2023-09-20 |

rac-(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropylmethanamine 関連文献

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

2227856-12-2 (rac-(1R,3R)-3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropylmethanamine) 関連製品

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬